Cas no 1804189-43-2 (Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate)

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate
-
- インチ: 1S/C14H17FO4/c1-3-18-13(16)6-5-10-7-11(9-12(15)8-10)14(17)19-4-2/h7-9H,3-6H2,1-2H3
- InChIKey: RJPOIFMXCISYBJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=O)OCC)C=C(C=1)CCC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 306
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007602-1g |
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate |
1804189-43-2 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoateに関する追加情報
Comprehensive Overview of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate (CAS No. 1804189-43-2)
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate, with the CAS number 1804189-43-2, is a fluorinated aromatic ester compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of benzoate derivatives, which are widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of both ethoxy and fluorine functional groups in its structure enhances its reactivity and potential applications in drug discovery and material science.
In recent years, the demand for fluorinated compounds like Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate has surged due to their unique physicochemical properties. Fluorination often improves metabolic stability, bioavailability, and binding affinity in drug molecules, making this compound a valuable intermediate in the development of targeted therapies. Researchers are particularly interested in its role in cancer treatment and central nervous system (CNS) disorders, as fluorinated analogs are known to cross the blood-brain barrier more effectively.
The synthesis of CAS 1804189-43-2 involves multi-step organic reactions, including esterification and fluorination processes. Its molecular formula and weight are critical for analytical chemists working on quality control and regulatory compliance. The compound's spectroscopic data (e.g., NMR, IR, and MS) are often referenced in patent literature, highlighting its importance in intellectual property protection for novel drug formulations.
From an industrial perspective, Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate is a key building block for crop protection agents. Its fluorine moiety contributes to the enhanced efficacy of pesticides and herbicides, addressing global challenges like food security and sustainable agriculture. Companies investing in green chemistry are exploring eco-friendly synthesis routes for this compound to minimize environmental impact.
In the context of AI-driven drug discovery, CAS 1804189-43-2 is frequently analyzed for its structure-activity relationships (SAR). Computational models predict its interactions with biological targets, accelerating the identification of lead compounds. This aligns with the growing trend of precision medicine, where customized therapies rely on advanced chemical intermediates like this benzoate derivative.
For laboratory professionals, handling Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate requires adherence to Good Laboratory Practices (GLP). Its storage conditions (typically under inert atmosphere) and solubility profile (e.g., in organic solvents like DMSO or ethanol) are frequently searched topics in scientific forums. Additionally, its stability under various pH conditions is a subject of ongoing research, particularly for formulation scientists.
The compound's patent landscape reveals its utility in bioconjugation techniques, where it serves as a linker for antibody-drug conjugates (ADCs). This application is pivotal in oncology research, a hot topic in 2024 due to breakthroughs in immunotherapy. Furthermore, its cost-effective synthesis makes it attractive for generic drug manufacturers aiming to produce affordable medicines.
In summary, Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate (1804189-43-2) exemplifies the intersection of medicinal chemistry and industrial innovation. Its versatility in pharmaceutical synthesis, agrochemical development, and material science ensures its relevance in addressing contemporary scientific and societal challenges. As research progresses, this compound is poised to play a pivotal role in next-generation therapeutics and sustainable technologies.
1804189-43-2 (Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorobenzoate) 関連製品
- 1523365-13-0(2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid)
- 2764581-60-2(ethyl 2-(dimethylamino)methylidene-3,4-dioxobutanoate)
- 2034324-71-3(N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-sulfonamide)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 1855743-12-2(2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-)
- 2034415-32-0(N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)
- 1423308-47-7([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)
- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)
- 1396785-49-1(6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide)
- 2803855-65-2(3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride)




